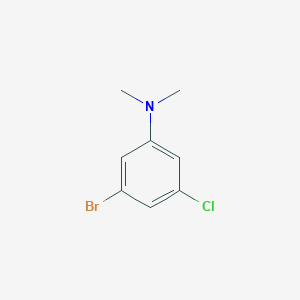

3-Bromo-5-chloro-N,N-dimethylaniline

Übersicht

Beschreibung

3-Bromo-5-chloro-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-N,N-dimethylaniline typically involves the bromination and chlorination of N,N-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where N,N-dimethylaniline is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The electron-rich aromatic ring facilitates substitution reactions, particularly at halogenated positions. The bromine atom (weaker C–Br bond) is more reactive than chlorine under NAS conditions.

Key Reactions:

Mechanistic Notes :

-

Bromine’s superior leaving-group ability drives its substitution over chlorine.

-

Steric hindrance from the dimethylamino group directs substitutions to the 3-position.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, while chlorine typically remains inert under mild conditions.

Example Reactions:

Key Insight :

-

Chlorine retention enables sequential functionalization. For example, bromine can be replaced first, followed by chlorination or oxidation.

Oxidation and Reduction

The dimethylamino group and halogens influence redox behavior:

Oxidation:

-

Dimethylamino group : Forms N-oxide derivatives under mild conditions (e.g., H₂O₂, AcOH) .

-

Halogens : Bromine can oxidize to BrO⁻ under strong conditions (e.g., KMnO₄, H₂SO₄), but this is uncommon due to competing ring degradation.

Reduction:

-

Catalytic Hydrogenation : H₂/Pd-C selectively reduces halogens (Br > Cl) to hydrogen, yielding 3-chloro-N,N-dimethylaniline .

-

LiAlH₄ : Reduces the aromatic ring only under extreme conditions (>150°C) .

Halogen Exchange Reactions

Thionyl halides (SOCl₂, SOBr₂) enable halogen scrambling at elevated temperatures:

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| SOBr₂ | 80°C, DCM | 3,5-Dibromo-N,N-dimethylaniline | Br replaces Cl | |

| SOCl₂ | 120°C, THF | 3-Bromo-5-chloro-N,N-dimethylaniline | Minimal exchange |

Regioselectivity : Bromine preferentially replaces chlorine at the 5-position due to steric and electronic effects .

Comparative Reactivity with Analogues

Data from structurally similar compounds highlight trends:

Takeaway : Bromine’s reactivity dominates, but chlorine can participate under forcing conditions.

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-5-chloro-N,N-dimethylaniline serves as an important intermediate in organic synthesis. Its bromine and chlorine substituents make it a valuable building block for further chemical transformations.

Key Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse amines.

- Coupling Reactions : It participates in coupling reactions to form biaryl compounds, which are significant in materials science and pharmaceuticals.

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs).

Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. Studies indicate that modifications to the aniline structure can enhance activity against specific bacterial strains, making it a candidate for developing new antibiotics.

Dye Production

The compound is also employed in dye manufacturing. Its ability to undergo electrophilic aromatic substitution allows it to be used as a precursor for azo dyes and other colorants.

Data Table: Common Dyes Derived from this compound

| Dye Name | Application Area | Color |

|---|---|---|

| Azo Dyes | Textiles | Various |

| Acid Dyes | Leather and Wool | Bright shades |

| Basic Dyes | Paper and Wood | Bright colors |

Material Science

In material science, this compound is explored for its potential in creating polymeric materials with specific properties.

Research Findings

Studies have shown that incorporating this compound into polymers can enhance thermal stability and mechanical strength. For instance, the addition of this compound to polycarbonate matrices has resulted in improved impact resistance.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and specificity. The dimethylamino group can also play a role in modulating the compound’s activity by affecting its electronic properties and solubility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-N,N-dimethylaniline

- 5-Chloro-N,N-dimethylaniline

- 3-Chloro-N,N-dimethylaniline

Uniqueness

3-Bromo-5-chloro-N,N-dimethylaniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can impart distinct chemical and physical properties compared to similar compounds

Biologische Aktivität

3-Bromo-5-chloro-N,N-dimethylaniline is a halogenated aniline compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula: C₈H₁₁BrClN

- Molecular Weight: 200.54 g/mol

- Functional Groups: Bromine and chlorine substituents on the aromatic ring, and dimethylamino group.

The presence of halogen atoms significantly influences the compound's reactivity and biological interactions, affecting its binding affinity to various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents can enhance or modify the electronic properties of the compound, thereby influencing its biological efficacy.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.

- Receptor Binding: It can interact with cellular receptors, affecting signal transduction pathways.

- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals .

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. It has been tested against several bacterial strains, including:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Bacillus subtilis | Moderate |

| Xanthomonas campestris | Weak |

The compound demonstrated varying degrees of effectiveness, suggesting potential applications in antibacterial formulations .

Antioxidant Properties

The antioxidant activity was assessed using various assays, including DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated that this compound can effectively reduce oxidative stress by neutralizing free radicals, which is crucial for preventing cellular damage.

Case Studies

-

Synthesis and Biological Evaluation:

A study focused on synthesizing this compound and evaluating its biological properties. The compound was synthesized through regioselective halogenation of N,N-dimethylaniline, yielding a product with significant antimicrobial activity against Gram-positive and Gram-negative bacteria . -

Zinc Complex Formation:

Another investigation explored the formation of zinc complexes with this compound derivatives. These complexes exhibited enhanced stability and improved biological activity compared to their parent compounds, highlighting the importance of metal coordination in enhancing therapeutic efficacy .

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWLLXFIAWAKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.